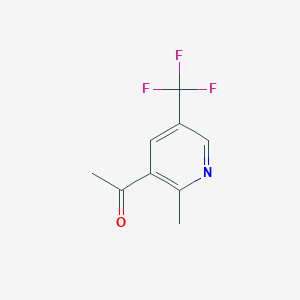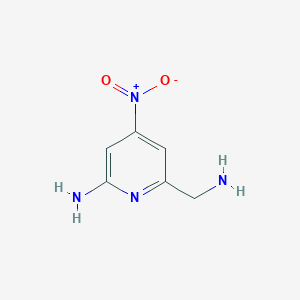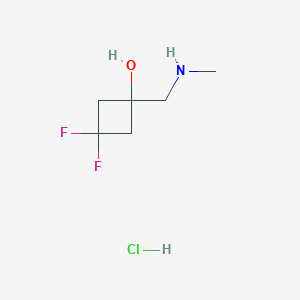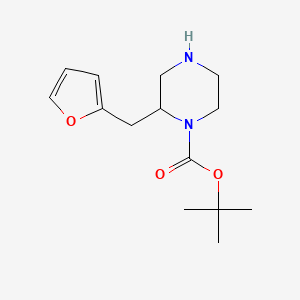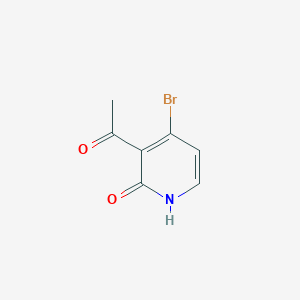
Ethyl 2-chloro-3-fluoropyridine-6-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-chloro-3-fluoropyridine-6-acetate is a chemical compound belonging to the class of fluorinated pyridines. This compound is characterized by the presence of both chlorine and fluorine atoms on the pyridine ring, which imparts unique chemical properties. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-3-fluoropyridine-6-acetate typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with ethyl chloroacetate under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes using reagents like aluminum fluoride and copper fluoride at elevated temperatures (450-500°C) to achieve high yields . The process is optimized for cost-effectiveness and scalability, ensuring the compound can be produced in sufficient quantities for commercial applications.
化学反応の分析
Types of Reactions
Ethyl 2-chloro-3-fluoropyridine-6-acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals.
科学的研究の応用
Ethyl 2-chloro-3-fluoropyridine-6-acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds for research purposes.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of ethyl 2-chloro-3-fluoropyridine-6-acetate involves its interaction with specific molecular targets, depending on its application. In pharmaceutical research, it may act on enzymes or receptors, modulating their activity through binding interactions. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity for these targets, making it a valuable intermediate in drug development .
類似化合物との比較
Similar Compounds
2-Chloro-3-fluoropyridine-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
2-Fluoro-3-bromopyridine: Lacks the ethyl acetate group but shares the fluorine and bromine substitution pattern.
Trifluoromethylpyridines: Contain multiple fluorine atoms, offering different reactivity and applications
Uniqueness
Ethyl 2-chloro-3-fluoropyridine-6-acetate is unique due to its specific substitution pattern, which imparts distinct chemical properties. The combination of chlorine and fluorine atoms on the pyridine ring enhances its reactivity and stability, making it a versatile intermediate in various chemical syntheses.
特性
分子式 |
C9H9ClFNO2 |
|---|---|
分子量 |
217.62 g/mol |
IUPAC名 |
ethyl 2-(6-chloro-5-fluoropyridin-2-yl)acetate |
InChI |
InChI=1S/C9H9ClFNO2/c1-2-14-8(13)5-6-3-4-7(11)9(10)12-6/h3-4H,2,5H2,1H3 |
InChIキー |
SJAWPFIEASXBFK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=NC(=C(C=C1)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


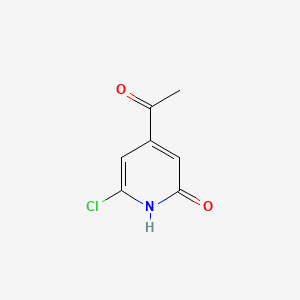
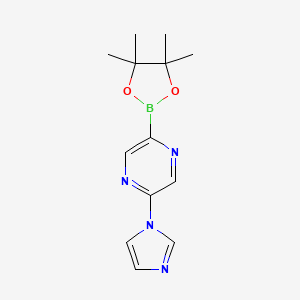

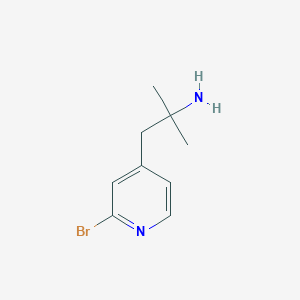
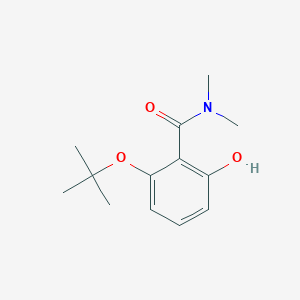
![[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-16-(trideuterio(113C)methyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate](/img/structure/B14853388.png)


